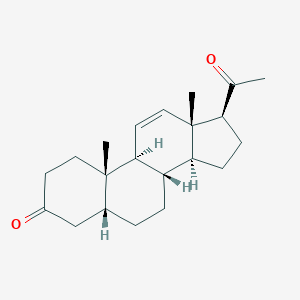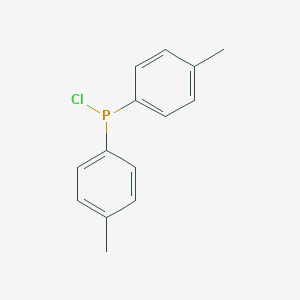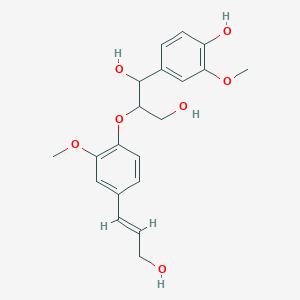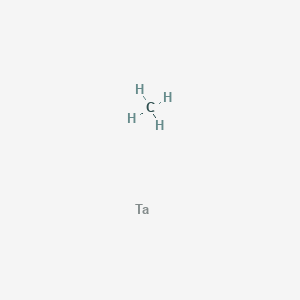
Tantalum carbide (TaC)
Overview
Description
Tantalum carbide (TaC) is a hard and wear-resistant ceramic material that has been used for decades in the manufacturing of tools, armor, and cutting blades . It is known for its outstanding hardness and abrasion resistance .
Synthesis Analysis
Tantalum carbide powders are mainly manufactured via three methods: heat treatment in a non-oxidizing atmosphere using a mixture of tantalum metal and graphite powders, solid carburization, such as self-propagating high-temperature synthesis (SHS) using the reaction heat between reactants by mixing tantalum and graphite .Molecular Structure Analysis
Tantalum carbides form a family of binary chemical compounds of tantalum and carbon with the empirical formula TaC x, where x usually varies between 0.4 and 1 . They are extremely hard, brittle, refractory ceramic materials with metallic electrical conductivity .Chemical Reactions Analysis
The reaction network for CO2 hydrogenation to product molecules on the tantalum-terminated TaC (111) surface has been investigated .Physical And Chemical Properties Analysis
Tantalum carbides have metallic electrical conductivity, both in terms of its magnitude and temperature dependence . TaC is a superconductor with a relatively high transition temperature of T C = 10.35 K . The magnetic properties of TaC x change from diamagnetic for x ≤ 0.9 to paramagnetic at larger x .Scientific Research Applications
High-Temperature Structural Applications
Tantalum carbide: exhibits exceptional high-temperature mechanical stability, making it an ideal material for structural applications that operate under extreme temperatures . Its use in coatings for carbon materials like graphite, carbon fibers, and C/C composites enhances their high-temperature corrosion and ablation resistance . This makes TaC-coated materials suitable for use in aerospace components, such as rocket nozzles and scramjet components , which must withstand intense heat and wear during operation .
Cutting Tools and Abrasives
Due to its outstanding hardness and abrasion resistance, TaC is widely used in the manufacturing of cutting tools and abrasive materials . The compound’s hardness, measured at a Mohs scale of 9.5, allows for the creation of tools that can cut through tough materials with minimal wear, extending the lifespan of these tools significantly.
Electronic Device Manufacturing
Tantalum carbide: is utilized in the production of electronic components due to its high electrical conductivity and ability to form a dielectric oxide layer . This makes it suitable for applications such as circuit breakers and electrical contacts , where reliable electrical performance is critical.
Heat Sink and Thermal Management
The high thermal conductivity of TaC makes it an excellent material for heat sink applications . It is used to dissipate heat in electronic devices, preventing overheating and ensuring stable operation. Additionally, TaC coatings on electrical wires help manage heat effectively .
Chemical Processing Equipment
TaC’s chemical stability means it does not react with most other materials, making it an ideal choice for chemical processing equipment . It can be used in storage tanks and reactors that handle corrosive materials, ensuring longevity and safety in chemical manufacturing processes .
Ultrahigh-Temperature Ceramic Coatings
Tantalum carbide is a key component in ultrahigh-temperature ceramic coatings . These coatings are applied to materials that need to maintain integrity at temperatures where most other materials would fail. The improved oxidation resistance of TaC-HfC solid solutions, for example, is particularly beneficial for protecting against high-temperature oxidation .
Mechanism of Action
Target of Action
Tantalum carbide (TaC) is primarily targeted towards ultra-high temperature ceramics (UHTC) . As a member of the refractory metal carbide family of materials, TaC is a promising candidate for UHTC due to its desirable mechanical strength . It is commercially used in tool bits for cutting applications and is sometimes added to tungsten carbide alloys .
Mode of Action
The interaction of TaC with its targets primarily involves enhancing their mechanical properties. The mechanical properties of TaC are strongly dependent on the synthesis method . High-pressure and high-temperature (HPHT) synthesis methods have been shown to produce TaC samples with superior strength . The slip dislocations of TaC layers are the main structural deformation mode during the Vickers indentation process, and the strong directional Ta–C bonds are responsible for the high mechanical strength of TaC .
Biochemical Pathways
It plays a crucial role in the development of high-performance cutting tools, which helps improve productivity, reduce tool wear and replacement costs, and enhance the quality of machined components .
Pharmacokinetics
Its use is primarily in the field of materials science and engineering .
Result of Action
The result of TaC’s action is the enhancement of the mechanical properties of the materials it is applied to. For example, when incorporated into cutting tools, it increases the overall hardness of the tool, making it highly effective at cutting and machining hard materials like steel, stainless steel, and high-temperature alloys . TaC-coated graphite materials are chemically stable, corrosion-resistant, heat shock-resistant, and have good stability during the growth of wide-band semiconductors .
Action Environment
The action of TaC is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of TaC involves heating a mixture of tantalum and graphite powders in a vacuum or inert-gas atmosphere at a temperature of about 2,000 °C . The mechanical properties of TaC are also strongly dependent on the synthesis method . High-pressure and high-temperature (HPHT) synthesis methods have been shown to produce TaC samples with superior strength .
Safety and Hazards
Future Directions
As a member of the refractory metal carbide family of materials, TaC is a promising candidate for ultra-high temperature ceramics (UHTC) with desirable mechanical strength . It is a desirable candidate for next-generation thermal heat protection, scramjet components, and rocket propulsion-exposed components .
properties
IUPAC Name |
methane;tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Ta/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPOVIZFDXMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965960 | |
| Record name | Methane--tantalum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.990 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Tantalum carbide (TaC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tantalum carbide (TaC) | |
CAS RN |
12070-06-3, 51680-51-4 | |
| Record name | Tantalum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051680514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum carbide (TaC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--tantalum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANTALUM CARBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZUXHGUFHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



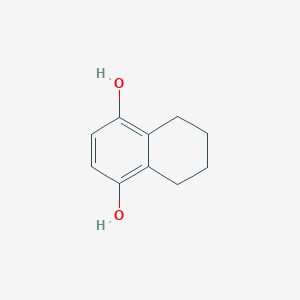
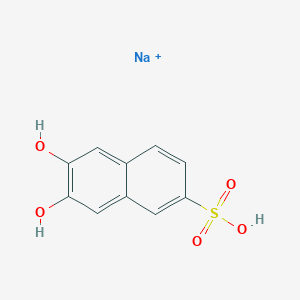
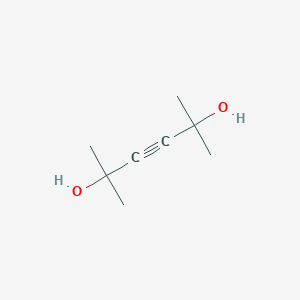
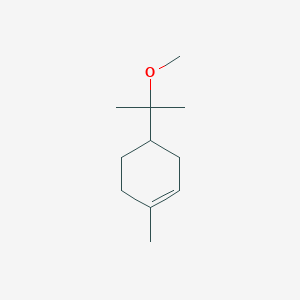

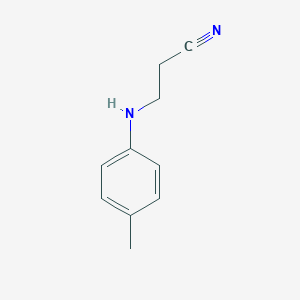
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
